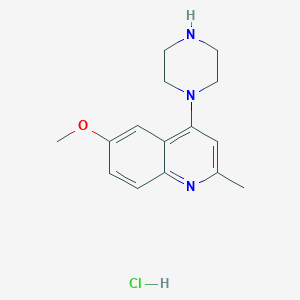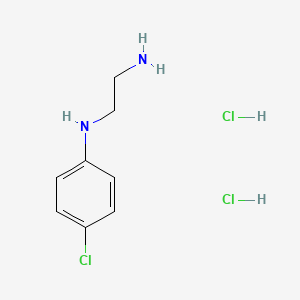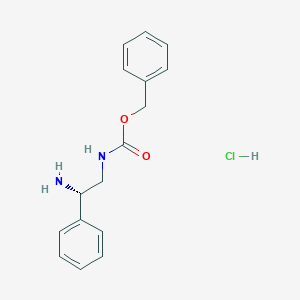
N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride
Descripción general
Descripción
N-(5-amino-2-methylphenyl)propane-1-sulfonamide hydrochloride, also known as AMPSA, is a chemical compound that has gained significant attention in the field of scientific research. AMPSA is a sulfonamide derivative that is commonly used as a tool compound to study the function of ionotropic glutamate receptors.
Aplicaciones Científicas De Investigación
Biocatalysis in Drug Metabolism : Zmijewski et al. (2006) explored the use of biocatalysis for producing mammalian metabolites of biaryl-bis-sulfonamides. They employed microbial-based systems to produce sufficient quantities of metabolites for structural characterization, demonstrating a novel approach for drug metabolism studies (Zmijewski et al., 2006).
Modification of Hydrogels : Aly and El-Mohdy (2015) reported on the modification of polyvinyl alcohol/acrylic acid hydrogels through condensation with various amines, including sulfonamides. These modified polymers showed increased thermal stability and potential for medical applications due to their antibacterial and antifungal activities (Aly & El-Mohdy, 2015).
Synthesis of GABAB Receptor Antagonists : Hughes and Prager (1997) synthesized 3-amino-N-aryl-2-hydroxypropane-1-sulfonamides as potential GABAB receptor antagonists. Their research indicated that specific structural modifications in sulfonamides can influence their biological activity (Hughes & Prager, 1997).
Enantioselective Synthesis : Chaheine (2021) discussed the enantioselective synthesis of pyroglutamic acid derivatives using a sulfonamide compound. This research contributes to the field of asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals (Chaheine, 2021).
Antifungal Agent Screening : Gurney, Best, and Lucatorto (1965) investigated various compounds, including sulfonamide hydrochlorides, for their potential as antifungal agents in endodontic applications. This highlights the role of sulfonamides in developing new antimicrobial therapies (Gurney et al., 1965).
Hydrophobic Agents Synthesis : Dyachenko, Nikitin, and Igumnov (2018) developed a synthetic route to hydrophobic agents using sulfonamide as a key component. This research has implications for creating materials with specific hydrophobic properties, useful in various industrial applications (Dyachenko et al., 2018).
Propiedades
IUPAC Name |
N-(5-amino-2-methylphenyl)propane-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S.ClH/c1-3-6-15(13,14)12-10-7-9(11)5-4-8(10)2;/h4-5,7,12H,3,6,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLIDXEQDRQAXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=CC(=C1)N)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1433399.png)
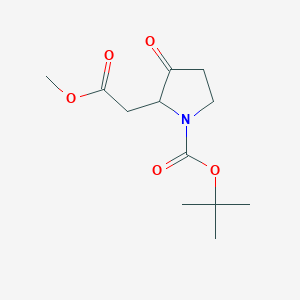
![1-[(3-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1433403.png)

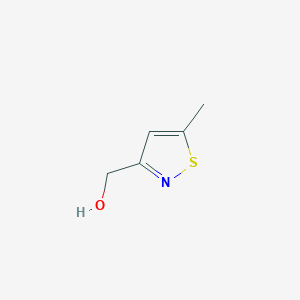
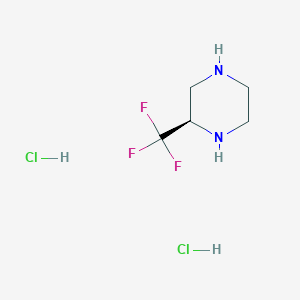
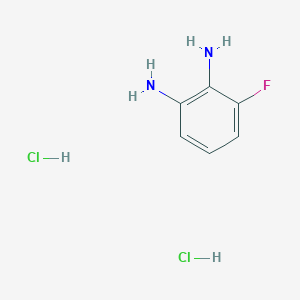
![1-[(E)-Methoxymethylene]tetralin](/img/structure/B1433410.png)

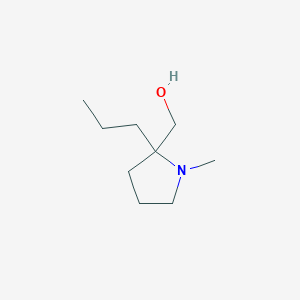
![3-ethyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride](/img/structure/B1433415.png)
